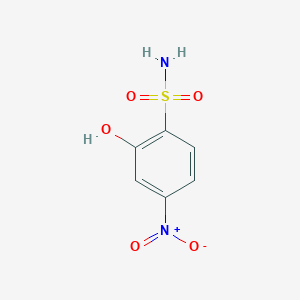

2-Hydroxy-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H6N2O5S . It has a molecular weight of 218.19 .

Synthesis Analysis

A practical chemoselective aromatic substitution method has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, which could be related to the synthesis of 2-Hydroxy-4-nitrobenzenesulfonamide . This method involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide .Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-nitrobenzenesulfonamide is1S/C6H6N2O5S/c7-14(12,13)6-2-1-4(8(10)11)3-5(6)9/h1-3,9H,(H2,7,12,13) . The InChI key is GFDDXSZDOQVYHC-UHFFFAOYSA-N . Chemical Reactions Analysis

The deprotection of Ns involves the addition of a thiolate forming a Meisenheimer complex, followed by the elimination of sulfur dioxide and the free amine . This convenient deprotection is the unique feature of Ns group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-4-nitrobenzenesulfonamide include a molecular weight of 218.19 .Aplicaciones Científicas De Investigación

Versatility in Synthesis

2-Hydroxy-4-nitrobenzenesulfonamide, along with its related compounds, demonstrates exceptional utility in the preparation of secondary amines. It undergoes smooth alkylation, offering near quantitative yields of N-alkylated sulfonamides. This process is pivotal for synthesizing secondary amines efficiently, as evidenced in studies like Fukuyama et al. (1995) (Fukuyama et al., 1995).

Solid-Phase Synthesis Applications

In the realm of solid-phase synthesis, polymer-supported benzenesulfonamides, derived from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been employed as key intermediates. They facilitate chemical transformations and unusual rearrangements to produce diverse privileged scaffolds, as discussed by Fülöpová and Soural (2015) (Fülöpová & Soural, 2015).

Role in Energy Studies

The energy of combustion and enthalpies of formation of nitrobenzenesulfonamides, including 2-nitrobenzenesulfonamide, have been determined using rotating-bomb combustion calorimetry. This research by Camarillo and Flores (2010) contributes to a better understanding of the thermodynamic properties of these compounds (Camarillo & Flores, 2010).

Electrochemical Reduction Studies

The electrochemical reduction processes of nitrobenzenesulfonamides, including 2-nitrobenzenesulfonamide, have been studied, focusing on their self-protonation pathways. This research, like that of Pérez-Jiménez and Frontana (2012), provides insights into the chemical properties and potential applications of these compounds in electrochemical processes (Pérez-Jiménez & Frontana, 2012).

Medical Research and Applications

While avoiding specific details on drug usage and side effects, it's noteworthy that these compounds have been studied for their unique biological activities, particularly in the cardiovascular system. For example, Aizawa et al. (2013) synthesized and evaluated a series of Piloty's acid derivatives, including N-Hydroxy-2-nitrobenzenesulfonamide, for their HNO-releasing activity under physiological conditions (Aizawa et al., 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-hydroxy-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-14(12,13)6-2-1-4(8(10)11)3-5(6)9/h1-3,9H,(H2,7,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDDXSZDOQVYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)

![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)

![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)

![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2697125.png)

![2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2697130.png)